N-Oleoyldopamine
Description
Classification as a Bioactive Lipid Amide
N-Oleoyldopamine (OLDA) is classified as a bioactive lipid amide. jpp.krakow.pl It belongs to a family of N-acyl-dopamines, which are considered a novel class of biologically active lipid derivatives of dopamine (B1211576). jpp.krakow.pl Specifically, it is a fatty amide, a category of compounds that also includes the endocannabinoids. ebi.ac.ukmdpi.com OLDA and its congeners, such as N-arachidonoyldopamine (NADA), are also referred to as endovanilloids due to their action on vanilloid receptors. mdpi.com The structure of OLDA, combining a fatty acid with a neurotransmitter, places it in a unique position as a hybrid molecule incorporating elements of both anandamide-like and dopamine neurotransmitter pathways. caymanchem.comlipidmaps.org This classification is based on its chemical makeup and its significant biological activities.
Historical Context of Discovery and Endogenous Prediction
A notable aspect of OLDA's history is that its existence in the body was predicted before it was formally identified. The endogenous presence of this class of lipid compounds was first theorized in 1997. jpp.krakow.pl This prediction was later confirmed when researchers isolated and identified OLDA from bovine brain tissue. jpp.krakow.plcaymanchem.comlipidmaps.orgplos.org In 2003, a detailed analysis of bovine striatal extract, which had previously led to the discovery of N-arachidonoyldopamine (NADA), revealed the presence of substances with molecular masses corresponding to OLDA, as well as N-palmitoyldopamine (PALDA) and N-stearoyldopamine (STEARDA). nih.govresearchgate.net Subsequent mass spectrometric analysis confirmed that OLDA, PALDA, and STEARDA are indeed endogenous compounds within the mammalian brain. nih.govresearchgate.net
Structural Basis as a Dopamine and Oleic Acid Condensation Product
Chemically, this compound is the product of a formal condensation reaction between oleic acid and dopamine. ebi.ac.ukontosight.aimonarchinitiative.orgnih.gov The structure consists of an oleic acid chain linked via an amide bond to the amino group of a dopamine moiety. ebi.ac.ukplos.orgontosight.ai This formation results in the chemical name (9Z)-N-[2-(3,4-dihydroxyphenyl)ethyl]octadec-9-enamide. ebi.ac.uk The oleic acid component provides the molecule with lipophilicity (the ability to dissolve in fats and lipids), while the dopamine component confers its neuroactive characteristics. ontosight.ai This unique structure allows OLDA to cross the blood-brain barrier, a feat that is significantly more difficult for dopamine alone. jpp.krakow.plmonarchinitiative.orgnih.gov
Detailed Research Findings
Research has elucidated key properties and biological targets of this compound.
Table 1: Chemical Properties of this compound (OLDA)
| Property | Value | Source |
| Chemical Formula | C₂₆H₄₃NO₃ | ebi.ac.ukcaymanchem.com |
| Average Mass | 417.626 g/mol | ebi.ac.uk |
| Monoisotopic Mass | 417.32429 u | ebi.ac.uk |
| Systematic Name | (9Z)-N-[2-(3,4-dihydroxyphenyl)ethyl]octadec-9-enamide | ebi.ac.uk |
Table 2: Biological Targets and Research Findings for this compound (OLDA)
| Target/Finding | Description | Source |
| TRPV1 Agonist | OLDA is an agonist for the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, with a potency similar to capsaicin (B1668287). It induces calcium influx in cells expressing TRPV1. | ebi.ac.ukcaymanchem.comnih.gov |
| GPR119 Agonist | It activates G protein-coupled receptor 119 (GPR119), stimulating cAMP accumulation and potentially playing a role in glucose homeostasis. | ebi.ac.ukoup.com |
| GPR6 Inverse Agonist | OLDA has been shown to act as an inverse agonist at the orphan G protein-coupled receptor 6 (GPR6), an effect dependent on both the N-acyl chain and the dopamine group. | researchgate.net |
| Locomotor Activity | Administration of OLDA has been found to increase locomotor activity in rats, an effect that appears to be mediated by the central dopamine D2-like receptors. | jpp.krakow.plnih.gov |
| Hyperalgesia | OLDA produces hyperalgesia (increased sensitivity to pain) and nocifensive (pain-related) behaviors, which are blocked by a TRPV1 antagonist. | caymanchem.comnih.gov |
| Biosynthesis | It is synthesized in catecholaminergic neurons. The exact pathway is not fully settled, but it is thought to involve the N-acylation of tyrosine followed by the standard dopamine synthesis pathway or direct condensation of dopamine and oleic acid. | jpp.krakow.plebi.ac.ukplos.org |
Mentioned Chemical Compounds
Structure
2D Structure
Properties
IUPAC Name |
(Z)-N-[2-(3,4-dihydroxyphenyl)ethyl]octadec-9-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H43NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-26(30)27-21-20-23-18-19-24(28)25(29)22-23/h9-10,18-19,22,28-29H,2-8,11-17,20-21H2,1H3,(H,27,30)/b10-9- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQBPLXNESPTPNU-KTKRTIGZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NCCC1=CC(=C(C=C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)NCCC1=CC(=C(C=C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H43NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105955-11-1 | |
| Record name | N-Oleoyldopamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=105955-11-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Oleoyldopamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105955111 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-oleoyldopamine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB17036 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | N-Oleoyldopamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-OLEOYLDOPAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T87P7X9XSZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Endogenous Occurrence and Distribution
Endocannabinoid-like Properties
While OLDA's primary characterization is as an endovanilloid, it also exhibits properties that link it to the endocannabinoid system. nih.govresearchgate.net It is considered an endocannabinoid-like compound and engages with cannabinoid receptors. plos.orgscbt.com However, its affinity for the CB1 cannabinoid receptor is notably weak. nih.govresearchgate.netcaymanchem.com
Despite its low affinity for CB1 receptors, OLDA's activity can be modulated by cannabinoid receptor antagonists. ebi.ac.ukresearchgate.net For example, in the substantia nigra compacta dopaminergic neurons of mice lacking TRPV1, the effects of OLDA could be abolished by the combined application of cannabinoid 1 and 2 receptor antagonists. ebi.ac.ukresearchgate.net Like the endocannabinoid anandamide (B1667382), OLDA is recognized by the anandamide membrane transporter but is a poor substrate for the fatty acid amide hydrolase (FAAH) enzyme, which is responsible for the degradation of many endocannabinoids. plos.orgnih.govresearchgate.net
Table 2: Receptor Interactions of N-Oleoyldopamine
| Receptor/Transporter | Interaction Type | Affinity/Potency | Reference |
|---|---|---|---|
| TRPV1 (human) | Agonist | EC50 = 36 nM | tocris.com |
| TRPV1 (rat) | Agonist | - | ncats.io |
| CB1 (rat) | Weak Ligand | Ki = 1.6 µM | nih.govcaymanchem.com |
| Anandamide Membrane Transporter | Recognized | - | nih.govresearchgate.net |
Biosynthesis and Metabolic Pathways of N Oleoyldopamine
Proposed Pathways of Endogenous Synthesis
The in vivo synthesis of N-Oleoyldopamine is not yet fully elucidated, but two primary pathways have been proposed. jpp.krakow.plplos.org These potential routes involve either the modification of a dopamine (B1211576) precursor or the direct modification of dopamine itself.
One of the most probable pathways for the endogenous synthesis of this compound begins with the amino acid L-tyrosine. jpp.krakow.plnih.gov In this proposed route, tyrosine is first acylated with oleic acid to form N-oleoyl-tyrosine. This intermediate then enters the established metabolic pathway for dopamine synthesis. jpp.krakow.plnih.gov
The process involves two key enzymatic steps that are fundamental to catecholamine production:
Hydroxylation: The enzyme tyrosine hydroxylase (TH) hydroxylates N-oleoyl-tyrosine to form N-oleoyl-L-DOPA. jpp.krakow.pluib.no This is the rate-limiting step in dopamine synthesis. uib.no
Decarboxylation: Subsequently, the enzyme aromatic L-amino acid decarboxylase (AADC) removes the carboxyl group from N-oleoyl-L-DOPA to yield the final product, this compound. jpp.krakow.pluib.no
This pathway is considered a major possibility for OLDA biosynthesis in the liver. researchgate.net Evidence also suggests that N-arachidonoyl-tyrosine can be converted to N-arachidonoyldopamine (NADA) in rat brain homogenates, supporting the feasibility of this route for related N-acyldopamines. researchgate.net
Click to view the enzymes and precursors involved in the N-Acylation of Tyrosine Pathway.
| Step | Precursor | Enzyme | Product | Reference |
|---|---|---|---|---|
| 1 | L-Tyrosine + Oleic Acid | N-acyltransferase (hypothesized) | N-Oleoyl-tyrosine | nih.gov |
| 2 | N-Oleoyl-tyrosine | Tyrosine Hydroxylase (TH) | N-Oleoyl-L-DOPA | jpp.krakow.pluib.no |
| 3 | N-Oleoyl-L-DOPA | Aromatic L-amino acid Decarboxylase (AADC) | This compound | jpp.krakow.pluib.no |
An alternative biosynthetic route involves the direct condensation of dopamine with oleic acid. plos.orgnih.gov This pathway bypasses the modification of the precursor amino acid and instead acts on the fully formed dopamine molecule. While the precise enzymatic machinery is still under investigation, some evidence points to the involvement of Fatty Acid Amide Hydrolase (FAAH). researchgate.netoup.com
Interestingly, FAAH is primarily known for its role in the degradation of fatty acid amides. oup.com However, it has been suggested that under certain conditions, FAAH could catalyze the reverse reaction—a condensation or "retro-hydrolysis"—to conjugate oleic acid with dopamine. researchgate.netoup.com Studies on the related compound N-arachidonoyldopamine (NADA) have shown that its synthesis can be mediated by FAAH. oup.com This direct acylation of dopamine is considered the predominant route for NADA biosynthesis in the central nervous system. researchgate.net Both this direct pathway and the tyrosine acylation pathway are considered viable possibilities for OLDA synthesis. plos.orgnih.gov
N-Acylation of Tyrosine Followed by Dopamine Synthesis Enzymes
Catabolism and Enzymatic Degradation
Once formed, this compound is subject to metabolic processes that alter its structure and function. Its unique chemical structure, however, makes it resistant to some of the common degradation pathways for other related lipid signaling molecules.
A key metabolic pathway for this compound is O-methylation, a reaction catalyzed by the enzyme Catechol-O-methyltransferase (COMT). plos.orgresearchgate.net This is a common pathway for the metabolism of catecholamines like dopamine itself. nih.gov Research has demonstrated that OLDA is a substrate for COMT in various experimental conditions, including in vitro, ex vivo, and in vivo studies using rat brain tissue. nih.govnih.govresearchgate.net
The methylation process primarily occurs on the catechol ring of the dopamine moiety, resulting in the formation of O-methylated derivatives such as 3-methoxy-N-oleoyl-dopamine. plos.orgresearchgate.net This metabolic step has been confirmed through experiments showing that the methylation of OLDA is reversed by the administration of tolcapone (B1682975), a known potent COMT inhibitor. plos.orgnih.govresearchgate.net This finding firmly places OLDA within the metabolic sphere of dopamine and other catechol compounds. plos.orgnih.gov
Click to view findings on the COMT-mediated metabolism of this compound.
| Finding | Experimental Condition | Key Result | Reference |
|---|---|---|---|
| OLDA is a substrate for COMT | In vitro, Ex vivo, In vivo (rat brain tissue) | OLDA was methylated to yield an O-methylated derivative. | nih.govresearchgate.net |
| Inhibition of OLDA methylation | In vivo | The COMT inhibitor tolcapone reversed the methylation of OLDA in a dose-dependent manner. | plos.orgnih.govresearchgate.net |
| Metabolic Product Identified | In vitro | 3-methoxy-N-oleoyl-dopamine was identified as a product of the reaction. | plos.org |
Unlike many other endogenous fatty acid amides, such as anandamide (B1667382), this compound demonstrates significant resistance to enzymatic breakdown by Fatty Acid Amide Hydrolase (FAAH). jpp.krakow.plplos.org FAAH is a principal enzyme responsible for terminating the signaling of endocannabinoids by hydrolyzing the amide bond. mdpi.com
Multiple studies have concluded that OLDA is a poor substrate for FAAH and does not appear to interact with this enzyme in a way that leads to its degradation. nih.govplos.orgoup.comoup.com In experiments examining the stability of OLDA in brain tissue, no traces of dopamine—the expected product of hydrolysis—were detected, making hydrolysis by FAAH unlikely within the studied timeframe. jpp.krakow.pl This resistance to FAAH-mediated degradation may contribute to a more sustained biological activity compared to other fatty acid amides that are rapidly broken down. jpp.krakow.plnih.gov It has even been suggested that N-acyldopamines may possess an inherent inhibitory activity towards FAAH. jpp.krakow.pl
The dopamine component of this compound contains a catechol ring, which is known to be susceptible to oxidation, potentially forming quinone species. jpp.krakow.pl However, studies indicate that OLDA is significantly more stable and resistant to oxidation than dopamine itself. jpp.krakow.plplos.org
In vitro experiments have shown that the OLDA molecule remains stable in rat brain membrane fractions for extended periods (up to 17 hours) without evidence of spectral changes that would indicate oxidation. jpp.krakow.pl This enhanced stability is thought to be due to two main factors: the presence of the amide bond linking oleic acid to dopamine, and the molecule's tendency to embed within the lipid bilayers of cell membranes. jpp.krakow.pl This membrane integration may physically shield the vulnerable catechol ring from the oxidative environment. researchgate.net Furthermore, it is considered unlikely that N-acyl-dopamine derivatives serve as substrates for tyrosinase-catalyzed dopamine quinone formation in mammalian neural tissues. plos.orgnih.gov
Pharmacological Mechanisms and Receptor Interactions
Transient Receptor Potential Vanilloid 1 (TRPV1) Receptor Agonism
N-Oleoyldopamine is a well-documented agonist of the TRPV1 receptor, also known as the capsaicin (B1668287) receptor. guidetopharmacology.orgnih.govcore.ac.uk This interaction is a key component of its pharmacological activity.
Selective Activation of TRPV1 Channels
OLDA has been identified as a selective endogenous agonist for TRPV1 channels. guidetopharmacology.orgnih.gov Its chemical structure, particularly the presence of the catechol group, is favorable for binding to and activating TRPV1 receptors. nih.gov Research has demonstrated that OLDA directly activates TRPV1, an effect that can be blocked by TRPV1 antagonists. tandfonline.com This selective activation underscores the compound's role as an endovanilloid, a class of endogenous molecules that modulate the activity of vanilloid-sensitive receptors. nih.govmedchemexpress.com
Induction of Intracellular Calcium Influx
A primary consequence of TRPV1 receptor activation by OLDA is the opening of the non-selective cation channel, which leads to an influx of ions, most notably calcium (Ca2+). mdpi.com This has been demonstrated in various experimental models, including TRPV1-transfected cell lines where OLDA application induces a significant increase in intracellular calcium concentrations. core.ac.uktandfonline.comoup.com This influx of calcium serves as a critical second messenger, initiating a cascade of downstream cellular signaling events. mdpi.com
Anatomical and Cellular Expression of TRPV1 Relevant to OLDA Action
The physiological effects of OLDA's interaction with TRPV1 are dictated by the anatomical and cellular distribution of this receptor. TRPV1 is prominently expressed in the central and peripheral nervous systems, particularly in nociceptive neurons of the dorsal root and trigeminal ganglia, which are involved in pain sensation. mdpi.comresearchgate.netd-nb.info Beyond the nervous system, TRPV1 expression is also found in a variety of other tissues and cells, including vascular smooth muscle cells, immune cells, and epithelial cells, suggesting a broad range of potential physiological roles for OLDA. mdpi.comd-nb.inforesearchgate.net The presence of TRPV1 on both neuronal and non-neuronal cells indicates that the effects of OLDA can be complex and widespread. d-nb.info
G Protein-Coupled Receptor 119 (GPR119) Agonism
In addition to its actions at the TRPV1 receptor, this compound is also recognized as an agonist for the G Protein-Coupled Receptor 119 (GPR119). tandfonline.commdpi.com This interaction points to a role for OLDA in metabolic regulation.
Endogenous Ligand Activity and Gαs Coupling
OLDA is considered an endogenous ligand for GPR119, exhibiting potency comparable to other known endogenous agonists like oleoylethanolamide (OEA). nih.govnih.gov GPR119 is a Gαs-coupled receptor, and upon activation by an agonist such as OLDA, it initiates a signaling cascade through the Gαs protein subunit. nih.gov This coupling is a fundamental step in the receptor's mechanism of action. core.ac.uk
Modulation of Intracellular Cyclic AMP Accumulation
The activation of the Gαs protein by the OLDA-GPR119 complex leads to the stimulation of adenylyl cyclase, an enzyme responsible for the conversion of ATP into cyclic adenosine (B11128) monophosphate (cAMP). researchgate.net Consequently, OLDA has been shown to stimulate the accumulation of intracellular cAMP in cells endogenously expressing or transfected with GPR119. nih.govnih.gov This increase in cAMP levels is a key signaling event that mediates the physiological effects associated with GPR119 activation, such as the regulation of hormone secretion. nih.gov
| Receptor | Interaction Type | Key Downstream Effect | References |
| TRPV1 | Agonist | Induction of intracellular calcium influx | core.ac.uktandfonline.commdpi.comoup.com |
| GPR119 | Agonist | Modulation of intracellular cyclic AMP accumulation | nih.govnih.gov |
Predominant GPR119 Expression in Pancreatic Beta-Cells and Enteroendocrine L-Cells
The G protein-coupled receptor 119 (GPR119) is significantly expressed in pancreatic insulin-producing β-cells and intestinal glucagon-like peptide-1 (GLP-1)-producing L-cells. nih.govoup.comresearchgate.net This selective expression pattern positions GPR119 as a key target in metabolic regulation. researchgate.net this compound (OLDA) has been identified as a potent endogenous agonist for GPR119. researchgate.nettandfonline.com
Research demonstrates that OLDA effectively stimulates cAMP accumulation in cells transfected with GPR119, with a potency comparable to the synthetic agonist AR231453 and another endogenous lipid, oleoylethanolamide. nih.govoup.com This activation of GPR119 by OLDA is specific, as no similar effects were observed in control cells not expressing the receptor. nih.gov In cell lines that endogenously express GPR119, such as HIT-T15 cells, OLDA has been shown to stimulate both cAMP accumulation and insulin (B600854) release. nih.gov Furthermore, in animal models, oral administration of OLDA led to a significant improvement in glucose tolerance, an effect that was absent in mice lacking the GPR119 receptor. nih.gov A hallmark of GPR119 activation is the elevation of plasma gastric inhibitory peptide (GIP) levels, a response also observed following OLDA administration in mice. nih.gov
The co-localization of dopamine (B1211576) synthesis markers with GPR119 expression in pancreatic islets suggests a potential paracrine role for OLDA in modulating glucose homeostasis. nih.gov This evidence collectively points to OLDA as an important endogenous modulator of GPR119, influencing glucose-dependent insulin and incretin (B1656795) secretion through its action on pancreatic β-cells and intestinal L-cells. nih.govresearchgate.net
Dopaminergic System Interactions
Central Dopamine D2-like Receptor Engagement
This compound demonstrates significant interaction with the central dopaminergic system, particularly through its engagement with dopamine D2-like receptors. researchgate.netresearchgate.net Studies in animal models have shown that OLDA can induce hyperlocomotion, an effect that is dose-dependently antagonized by the D2 receptor antagonist, haloperidol. nih.gov This suggests that the stimulatory motor effects of OLDA are mediated by the activation of dopamine systems, specifically involving D2 receptors. nih.gov
Further electrophysiological studies on midbrain dopaminergic neurons reveal a complex modulatory role. In the absence of other receptor influences, OLDA's interaction with the D2 receptor contributes to an inhibitory effect on the firing of these neurons. researchgate.netresearchgate.net This inhibition was not observed when the D2 receptor antagonist sulpiride (B1682569) was present, confirming the receptor's involvement in OLDA's mechanism of action. researchgate.netresearchgate.netebi.ac.uknih.gov These findings indicate that OLDA, as an integral compound, exerts dopamine-like effects and can be considered a modifier of brain motor behavior through its interaction with D2-like receptors. researchgate.netnih.gov
Influence on Dopamine Uptake Mechanisms in Midbrain Neurons
In addition to direct receptor engagement, this compound influences the dopaminergic system by modulating dopamine uptake. researchgate.netresearchgate.netebi.ac.uk Specifically, OLDA acts as a blocker of the dopamine transporter (DAT). researchgate.net This action was identified in studies of midbrain dopaminergic neurons, where the inhibitory effects of OLDA on neuronal firing were absent when nomifensine, a dopamine transporter blocker, was administered. researchgate.netresearchgate.netnih.gov This suggests that part of OLDA's effect is mediated by its ability to inhibit the reuptake of dopamine, thereby increasing its extracellular concentration. researchgate.net The modulation of dopamine uptake is a key component of OLDA's multi-target mechanism in regulating the activity of nigrostriatal dopaminergic neurons. researchgate.netebi.ac.uknih.gov
Cannabinoid Receptor System Engagement
Interaction with Cannabinoid Receptors
This compound is recognized as a bioactive lipid that engages with the cannabinoid receptor system. scbt.comnih.gov While its affinity for cannabinoid receptor 1 (CB1) is considered weak, it is nonetheless significant. researchgate.net Binding assays have determined the inhibitory constant (Ki) of OLDA at the CB1 receptor to be 1.6 μM. nih.gov
Distinct Binding Kinetics and Prolonged Receptor Activation
A notable characteristic of this compound's interaction with cannabinoid receptors is its distinct binding kinetics, which are thought to facilitate prolonged receptor activation compared to other traditional cannabinoids. scbt.com The unique fatty acid chain of OLDA is believed to enhance the fluidity of the cell membrane, which in turn facilitates its interactions with the receptor and modulates signaling pathways. scbt.com This prolonged engagement may contribute to its sustained effects on neurophysiological processes. scbt.com
Interactive Data Tables
Table 1: this compound Receptor Interactions
| Receptor Target | Interaction Type | Key Finding | Reference |
| GPR119 | Agonist | Stimulates cAMP and insulin release; improves glucose tolerance. | nih.govoup.comresearchgate.net |
| Dopamine D2 | Engagement/Modulation | Mediates hyperlocomotion; contributes to inhibition of neuron firing. | researchgate.netnih.gov |
| Dopamine Transporter (DAT) | Blocker/Inhibitor | Inhibits dopamine uptake in midbrain neurons. | researchgate.netresearchgate.net |
| Cannabinoid CB1 | Weak Ligand/Agonist | Binds with a Ki of 1.6 μM; modulates neuron firing. | researchgate.netnih.gov |
Table 2: Research Findings on this compound's Effects
| Experimental Model | Observation | Implication | Reference |
| GPR119-transfected cells | Increased cAMP accumulation. | Direct activation of the GPR119 signaling pathway. | nih.gov |
| HIT-T15 cells (endogenous GPR119) | Stimulation of insulin release. | Physiological effect on pancreatic β-cells. | nih.gov |
| C57bl/6 Mice | Improved glucose tolerance after oral administration. | In vivo efficacy in enhancing glucose homeostasis. | nih.gov |
| Rat model (locomotor activity) | Increased locomotor activity, blocked by haloperidol. | D2 receptor-mediated effects on motor behavior. | nih.gov |
| Midbrain Dopaminergic Neurons | Modulation of firing rate (inhibition via D2/DAT). | Complex, multi-target regulation of neuronal activity. | researchgate.netresearchgate.netnih.gov |
| Rat Brain Membranes | Displacement of CB1 receptor ligand. | Direct, albeit weak, binding to the CB1 receptor. | researchgate.netnih.gov |
Other Enzymatic and Receptor Targets
Inhibition of 5-Lipoxygenase Activity
This compound (OLDA) has been identified as a potent inhibitor of 5-lipoxygenase (5-LOX), an essential enzyme in the biosynthetic pathway of leukotrienes, which are lipid mediators of inflammation. nih.gov The inhibitory action of this compound is significant, with research demonstrating its effectiveness in in vitro settings.
The mechanism of inhibition is linked to the unique amphiphilic structure of this compound. scbt.com Its fatty acyl chain is thought to enhance its affinity for lipid membranes, which in turn facilitates conformational changes in the 5-lipoxygenase enzyme. scbt.com This interaction can affect the accessibility of the substrate to the enzyme's active site and alter the kinetics of the reaction. scbt.com
Key structural features of N-acyldopamines are crucial for their inhibitory effect on 5-lipoxygenase. Research has indicated that the catechol group, a dihydroxy-substituted phenyl ring, is essential for this inhibitory activity. researchgate.net Furthermore, the presence of a long, unsaturated fatty acid chain, such as the oleoyl (B10858665) group in this compound, contributes to a more potent interaction with the enzyme. researchgate.net
Studies utilizing rat basophilic leukemia-1 (RBL-1) cells have provided specific data on the inhibitory potency of this compound against 5-lipoxygenase. caymanchem.combertin-bioreagent.combiomol.com These investigations have been instrumental in quantifying the inhibitory concentration of the compound. While the effects of 5-LOX inhibitors on myocardial ischemia-reperfusion are a subject of ongoing research with some conflicting results, the potent inhibitory action of OLDA on 5-LOX in specific cell-based assays is clearly documented. nih.gov
Inhibitory Activity of this compound against 5-Lipoxygenase
| Compound | Target Enzyme | Cell Line | IC50 Value |
|---|---|---|---|
| This compound | 5-Lipoxygenase | Rat Basophilic Leukemia-1 (RBL-1) | 7.5 nM |
Data from Cayman Chemical, Bertin Bioreagent caymanchem.combertin-bioreagent.combiomol.com
Biological and Physiological Roles
Modulation of Nociception and Pain Pathways
N-Oleoyldopamine is a potent agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, a key player in detecting and signaling noxious stimuli. caymanchem.combertin-bioreagent.combiomol.com Its interaction with TRPV1 receptors, especially within the spinal cord, is central to its role in modulating pain and nociception.
Induction of Hyperalgesia and Nocifensive Behavior
Research has demonstrated that this compound can induce thermal hyperalgesia, a state of heightened sensitivity to heat, and nocifensive behaviors, which are reflex responses to painful stimuli. caymanchem.combertin-bioreagent.combiomol.comnih.gov When administered, OLDA reduces the latency of paw withdrawal from a heat source in a dose-dependent manner. nih.govresearchgate.net This effect is mediated through its activation of TRPV1 receptors, as the administration of a TRPV1 antagonist blocks these pain-related behaviors. nih.govresearchgate.net
Table 1: Effect of this compound on Pain Behavior
| Experimental Model | Observation | Mechanism |
|---|---|---|
| Radiant Heat Paw Withdrawal | Reduced latency of paw withdrawal | Activation of TRPV1 receptors |
| Nocifensive Behavior | Induction of pain-related behaviors | Activation of TRPV1 receptors |
Enhancement of Miniature Excitatory Postsynaptic Current Frequency in Spinal Dorsal Horn Neurons
At the synaptic level within the spinal cord, this compound has been shown to influence the transmission of pain signals. Specifically, it increases the frequency of miniature excitatory postsynaptic currents (mEPSCs) in the superficial dorsal horn neurons of the spinal cord. physiology.orgresearchgate.netresearchgate.net These neurons are critical for relaying nociceptive information. An increase in mEPSC frequency suggests an enhancement of neurotransmitter release from the presynaptic terminals of primary sensory neurons.
Notably, a high concentration of OLDA is typically required to elicit this effect under normal conditions. physiology.orgresearchgate.netnih.gov The increase in mEPSC frequency is blocked by TRPV1 antagonists, confirming the involvement of these receptors. physiology.orgresearchgate.net
Table 2: Effect of this compound on Spinal Synaptic Transmission
| Parameter | Effect of High Concentration OLDA | Role of TRPV1 |
|---|---|---|
| mEPSC Frequency | Significant Increase | Blocked by TRPV1 antagonists |
Sensitization of Spinal TRPV1 by Pro-inflammatory Mediators (e.g., Bradykinin (B550075), TNF-alpha)
The sensitivity of spinal TRPV1 receptors to this compound can be significantly enhanced by the presence of pro-inflammatory mediators such as bradykinin and tumor necrosis factor-alpha (TNF-α). nih.govnih.gov In inflammatory states, the concentration of OLDA needed to activate spinal TRPV1 receptors and increase mEPSC frequency is dramatically reduced. nih.govnih.gov
For instance, after exposure to bradykinin or TNF-α, a low concentration of OLDA, which is ineffective under normal conditions, can evoke a significant increase in mEPSC frequency. physiology.orgnih.govnih.govnih.gov This sensitization mechanism suggests that during inflammation, even basal levels of endogenous OLDA could contribute to the heightened pain sensitivity characteristic of inflammatory pain states. physiology.orgnih.gov Studies have shown that co-administration of bradykinin and OLDA enhances thermal hyperalgesia, an effect that is prevented by a TRPV1 antagonist. nih.gov Similarly, incubation with TNF-α sensitizes spinal cord TRPV1 receptors to OLDA. nih.gov
Immunomodulatory and Anti-inflammatory Effects
Beyond its role in pain modulation, this compound exhibits significant immunomodulatory and anti-inflammatory properties. These effects are particularly evident in models of systemic inflammation and sepsis.
Attenuation of Systemic Inflammation in Endotoxemia and Sepsis Models
In animal models of endotoxemia (induced by lipopolysaccharide, LPS) and sepsis, administration of this compound has been shown to exert strong anti-inflammatory effects. nih.govucsf.eduresearchgate.netnih.govescholarship.orgcolab.ws It leads to a reduction in the levels of pro-inflammatory cytokines. nih.govucsf.eduresearchgate.netnih.gov This attenuation of the systemic inflammatory response contributes to improved outcomes in these models, including reduced lung injury. nih.govresearchgate.netnih.gov The anti-inflammatory actions of OLDA in these contexts are dependent on TRPV1 receptors. nih.govucsf.edu
Upregulation of Anti-inflammatory Cytokine Production (e.g., IL-10)
A key mechanism underlying the anti-inflammatory effects of this compound is its ability to potently upregulate the production of interleukin-10 (IL-10), a crucial anti-inflammatory cytokine. nih.govucsf.eduresearchgate.netnih.gov This increase in IL-10 is observed in models of endotoxemia and sepsis. nih.govucsf.eduresearchgate.netnih.gov Interestingly, this upregulation of IL-10 by OLDA is an indirect effect, mediated by its action on TRPV1 receptors expressed on neurons in the central nervous system. nih.govresearchgate.net The depletion of monocytes and macrophages reverses this IL-10 upregulation, indicating their essential role in the systemic production of this anti-inflammatory cytokine following the initial neuronal signal triggered by OLDA. nih.govresearchgate.netnih.gov
Table 3: Immunomodulatory Effects of this compound in Inflammation Models
| Model | Effect on Pro-inflammatory Cytokines | Effect on IL-10 | Mediating Receptor |
|---|---|---|---|
| Endotoxemia | Decrease | Increase | TRPV1 |
| Sepsis | Decrease | Increase | TRPV1 |
Downregulation of Pro-inflammatory Cytokines (e.g., IL-6, CCL2, IL-1b)
This compound demonstrates potent anti-inflammatory effects by modulating the production of cytokines, the signaling proteins that drive inflammatory responses. nih.govucsf.edu In mouse models of endotoxemia and bacterial sepsis, administration of OLDA leads to a significant reduction in a wide array of pro-inflammatory cytokines and chemokines. nih.gov
Research has shown that treatment with OLDA markedly decreases plasma levels of key pro-inflammatory mediators including Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-12p70 (IL-12p70). nih.gov Furthermore, OLDA reduces the concentration of pro-inflammatory chemokines such as CCL2 (also known as Monocyte Chemoattractant Protein-1 or MCP-1), CCL3, CCL5, and CXCL1. nih.gov This broad-spectrum downregulation is accompanied by a striking increase in the anti-inflammatory cytokine Interleukin-10 (IL-10), which plays a crucial role in resolving inflammation. nih.govucsf.edu The combined effect results in a significantly lower ratio of pro-inflammatory to anti-inflammatory cytokines, such as the IL-6/IL-10 ratio. nih.gov
The anti-inflammatory actions of OLDA are not solely dependent on the upregulation of IL-10. nih.gov Studies have shown that even when the effects of IL-10 are mitigated, OLDA can still partially reduce the levels of IL-6 and CCL2, suggesting multiple mechanisms of action. nih.gov
Table 1: Effect of this compound on Plasma Cytokine and Chemokine Levels in Endotoxemic Mice An interactive table summarizing research findings on how OLDA administration impacts key inflammatory mediators.
| Cytokine/Chemokine | Effect of OLDA Administration | Significance (p-value) | Reference |
|---|---|---|---|
| Pro-inflammatory | |||
| IL-6 | Decreased | < 0.0001 | nih.gov |
| TNF-α | Decreased | < 0.0001 | nih.gov |
| IL-1β | Decreased | < 0.0001 | nih.gov |
| IL-12p70 | Decreased | = 0.0001 | nih.gov |
| CCL2 | Decreased | < 0.0001 | nih.gov |
| CCL3 | Decreased | = 0.003 | nih.gov |
| CCL5 | Decreased | < 0.0001 | nih.gov |
| CXCL1 | Decreased | = 0.02 | nih.gov |
| Anti-inflammatory | |||
| IL-10 | Increased | < 0.0001 | nih.gov |
Involvement of Central Nervous System TRPV1-Expressing Neurons in Neuro-Immune Reflexes
The immunomodulatory effects of this compound are intricately linked to the nervous system, specifically through the activation of TRPV1 channels on neurons. nih.govnih.gov While TRPV1 is widely expressed in peripheral sensory neurons, research has uncovered a critical role for TRPV1-expressing neurons within the Central Nervous System (CNS) in mediating OLDA's anti-inflammatory actions. nih.govresearchgate.net
Studies have revealed a novel neuro-immune reflex initiated by OLDA. nih.govnih.gov This reflex begins with OLDA acting on neuronal TRPV1 in the CNS. nih.govresearchgate.net This activation triggers a downstream multicellular network that ultimately requires the presence of circulating monocytes and macrophages to produce its systemic anti-inflammatory effect. nih.govnih.gov Specifically, the potent upregulation of the anti-inflammatory cytokine IL-10 following OLDA administration is an indirect effect, driven by this neuro-immune pathway. nih.gov
The importance of CNS neurons in this process was demonstrated in experiments using mice with targeted genetic modifications. nih.govcolab.ws The anti-inflammatory effects of OLDA, including the reduction of pro-inflammatory cytokines and the increase in IL-10, were reversed in mice with a pan-neuronal knockdown of TRPV1. nih.gov In contrast, knocking down TRPV1 in only peripheral nervous system neurons or in myeloid cells did not reverse OLDA's effects, pinpointing the central neurons as the primary site of action for this neuro-immune reflex. nih.govcolab.ws
Cardiovascular System Regulation and Cardioprotection
Protection Against Myocardial Ischemia-Reperfusion Injury
This compound exerts significant cardioprotective effects, particularly against the damage caused by ischemia-reperfusion (I/R) injury. physiology.orgnih.govmedchemexpress.com I/R injury occurs when blood supply is restored to tissue after a period of ischemia, or lack of oxygen, leading to a surge of inflammation and oxidative stress that can cause more damage than the initial ischemia itself.
In isolated mouse hearts subjected to I/R, treatment with OLDA significantly improves the recovery of cardiac function. physiology.orgnih.gov This protective effect is characterized by:
Increased Left Ventricular Developed Pressure (LVDP): A measure of the heart's contractile force. nih.gov
Increased Coronary Flow (CF): Indicating better blood flow through the heart's vessels. nih.gov
Increased +dP/dt: The maximum rate of pressure increase in the left ventricle, another indicator of contractility. nih.gov
Decreased Left Ventricular End-Diastolic Pressure (LVEDP): A lower LVEDP suggests reduced stiffness and better relaxation of the ventricle. nih.gov
This cardioprotective action is entirely dependent on the activation of the TRPV1 channel. physiology.orgmedchemexpress.commedchemexpress.com In studies using hearts from mice genetically engineered to lack the TRPV1 channel (TRPV1-/-), the beneficial effects of OLDA were completely absent. physiology.orgnih.gov
Table 2: Cardioprotective Effects of this compound on Ischemia-Reperfusion Injury This interactive table displays the changes in key cardiac functional parameters following OLDA treatment in wild-type (WT) versus TRPV1-null (TRPV1-/-) hearts subjected to I/R.
| Cardiac Parameter | Effect in WT Hearts Treated with OLDA | Effect in TRPV1-/- Hearts Treated with OLDA | Reference |
|---|---|---|---|
| Left Ventricular Developed Pressure (LVDP) | Increased | No Improvement | physiology.orgnih.gov |
| Coronary Flow (CF) | Increased | No Improvement | physiology.orgnih.gov |
| +dP/dt (Contractility) | Increased | No Improvement | physiology.orgnih.gov |
| Left Ventricular End-Diastolic Pressure (LVEDP) | Decreased | No Improvement | physiology.orgnih.gov |
Mechanisms Involving Neuropeptide Release (Calcitonin Gene-Related Peptide, Substance P)
The cardioprotective mechanism of this compound involves the release of sensory neuropeptides from cardiac afferent nerve fibers. physiology.orgnih.gov The activation of TRPV1 channels on these sensory nerves by OLDA stimulates the release of Calcitonin Gene-Related Peptide (CGRP) and Substance P (SP). physiology.orgnih.gov Both CGRP and SP are known to have protective effects on the heart during I/R injury. nih.gov
Radioimmunoassay tests have confirmed that OLDA treatment leads to a significantly higher release of both CGRP and SP in hearts from wild-type mice compared to those from TRPV1-/- mice. physiology.orgnih.gov This finding directly links TRPV1 activation by OLDA to neuropeptide release. physiology.org
The crucial role of these neuropeptides is further substantiated by experiments using selective receptor antagonists. nih.gov When the CGRP receptor was blocked with CGRP8-37 or the Substance P receptor (neurokinin-1 receptor) was blocked with RP-67580, the cardioprotective effects of OLDA in wild-type hearts were abolished. physiology.orgnih.gov This demonstrates that the release of CGRP and SP, and their subsequent action on their respective receptors, is an essential step in the signaling pathway through which OLDA protects the heart from I/R injury. nih.gov A similar phenomenon has been observed with the related compound N-Arachidonoyl Dopamine (B1211576) (NADA), which also modulates CGRP and Substance P levels via TRPV1. escholarship.orgaai.org
Role of Protein Kinase C and Potassium Channels in Cardioprotective Signaling
The signaling cascade initiated by this compound extends downstream from neuropeptide release to involve Protein Kinase C (PKC) and potassium (K+) channels. physiology.orgnih.gov Both PKC and K+ channels are well-established components of cellular signaling pathways involved in cardiac protection, including ischemic preconditioning. ahajournals.org
The involvement of PKC in OLDA's cardioprotective mechanism was confirmed using the selective PKC antagonist, chelerythrine (B190780). physiology.orgnih.gov Pre-treatment of hearts with chelerythrine completely suppressed the beneficial effects of OLDA against I/R injury. physiology.orgnih.gov Interestingly, the blockade of PKC also inhibited the OLDA-induced release of CGRP and SP. nih.gov This suggests that PKC activation is an upstream event, necessary for the release of these protective neuropeptides, rather than acting downstream of their receptors. nih.gov
Similarly, the role of K+ channels was investigated using a nonselective K+ channel antagonist, tetrabutylammonium (B224687) (TBA). physiology.orgnih.gov Administration of TBA also abolished the cardioprotective effects of OLDA. physiology.orgnih.gov Like the PKC inhibitor, TBA also blocked the release of CGRP and SP, indicating that K+ channel function is also a critical upstream requirement for the neurogenic signaling initiated by OLDA. nih.gov
Glucose Homeostasis and Metabolic Regulation
Beyond its roles in inflammation and cardiovascular protection, this compound is also a modulator of metabolism and glucose homeostasis. oup.comnih.govoup.com This function is primarily mediated through its interaction with G protein-coupled receptor 119 (GPR119). oup.comnih.gov GPR119 is a receptor expressed selectively in insulin-producing beta-cells of the pancreas and glucagon-like peptide-1 (GLP-1)-producing L-cells of the intestine. nih.gov
OLDA has been identified as a robust activator of GPR119. oup.comnih.gov In laboratory studies, OLDA effectively stimulated the production of cyclic AMP (cAMP), a key second messenger, in cells transfected to express GPR119. nih.govoup.com This activation leads to tangible physiological effects on glucose regulation. In cell culture models that endogenously express GPR119, such as HIT-T15 cells, OLDA stimulated both cAMP accumulation and insulin (B600854) release. nih.gov
Enhancement of Glucose Tolerance and Insulin Secretion
This compound has demonstrated a significant role in glucose regulation. oup.com Studies have shown that oral administration of OLDA improves glucose tolerance. oup.comfrontiersin.org This effect is largely attributed to its action as an agonist for the G protein-coupled receptor 119 (GPR119). ebi.ac.ukoup.comresearchgate.net GPR119 is predominantly found on pancreatic beta-cells and intestinal L-cells, which are responsible for producing insulin and glucagon-like peptide-1 (GLP-1), respectively. ebi.ac.ukoup.com
Activation of GPR119 by OLDA stimulates the release of these crucial hormones, leading to better control of blood sugar levels. oup.comresearchgate.net In laboratory settings, OLDA has been observed to stimulate the accumulation of cyclic AMP (cAMP) and the secretion of insulin in cell lines that naturally express GPR119, such as HIT-T15 cells. ebi.ac.ukoup.com This insulin-releasing effect was also seen in GPR119-transfected RIN-5F cells. ebi.ac.ukoup.com The improvement in glucose tolerance following OLDA administration was notably absent in mice lacking the GPR119 receptor, confirming the receptor's critical role in this process. ebi.ac.ukoup.com Furthermore, some research suggests that the transient receptor potential vanilloid 1 (TRPV1) channel may also be involved in promoting insulin secretion, with TRPV1 agonists like OLDA showing potential to enhance glucose tolerance. iiarjournals.org
Table 1: Effect of this compound on Glucose Homeostasis
| Parameter | Effect of this compound | Mechanism | Supporting Evidence |
|---|---|---|---|
| Glucose Tolerance | Enhancement | Activation of GPR119 | Oral administration improves glucose tolerance in mice. oup.comfrontiersin.org |
| Insulin Secretion | Stimulation | Activation of GPR119 on pancreatic β-cells | Stimulates insulin release in HIT-T15 and GPR119-transfected RIN-5F cells. ebi.ac.ukoup.com |
| Incretin (B1656795) Hormone Release | Stimulation | Activation of GPR119 on intestinal L-cells | Leads to the release of GLP-1. researchgate.net |
Acute Elevation of Plasma Gastric Inhibitory Peptide Levels
A distinct characteristic of GPR119 activation is the acute increase in plasma levels of gastric inhibitory peptide (GIP), also known as glucose-dependent insulinotropic polypeptide. nih.gov Research in mice has shown that oral administration of OLDA leads to a significant, approximately two-fold, increase in GIP levels within 30 minutes. oup.comnih.gov This elevation in GIP was sustained even after a subsequent glucose challenge. oup.comnih.gov Importantly, this effect was dependent on the presence of the GPR119 receptor, as OLDA did not raise GIP levels in mice deficient in GPR119. oup.comnih.gov
Potential Therapeutic Implications for Metabolic-Associated Fatty Liver Disease
Metabolic-associated fatty liver disease (MAFLD) is closely linked to metabolic dysregulation, including impairments in glucose and lipid metabolism. d-nb.inforesearchgate.net The activation of GPR119 by ligands such as OLDA presents a potential therapeutic avenue for MAFLD. d-nb.inforesearchgate.net By stimulating GPR119, OLDA can trigger the secretion of incretins like GLP-1 and GLP-2. d-nb.inforesearchgate.net These hormones are known to improve glucose and lipid metabolism, reduce inflammation, and decrease appetite, all of which are beneficial in the context of MAFLD. d-nb.info The potential of GPR119 agonists to alleviate the pathological factors associated with type 2 diabetes further supports their investigation for MAFLD treatment. d-nb.info
Impact on Renal Function and Hypertension in High-Fat Diet Models
In animal models of obesity induced by a high-fat diet (HFD), which often leads to hypertension and impaired renal function, OLDA has shown protective effects. nih.govnih.gov Chronic intrathecal administration of OLDA in rats on a high-fat diet was found to activate TRPV1-positive afferent renal nerves. nih.govnih.gov This activation led to a decrease in urinary norepinephrine (B1679862) levels and renal sympathetic nerve activity. nih.gov Consequently, OLDA treatment attenuated the HFD-induced decrease in creatinine (B1669602) clearance and urinary sodium excretion, as well as the increase in plasma urea, urinary albumin, and systolic blood pressure. nih.govnih.gov These findings suggest that by modulating renal nerve activity, OLDA can mitigate some of the detrimental renal and cardiovascular effects associated with a high-fat diet. nih.govresearcher.life
Central Nervous System Function and Neuroprotection
This compound's lipophilic nature allows it to interact with the central nervous system in ways that dopamine alone cannot. jpp.krakow.pl
Permeation Across the Blood-Brain Barrier and Brain Uptake
A significant characteristic of this compound is its ability to cross the blood-brain barrier (BBB). ebi.ac.uknih.govmedchemexpress.com This is a critical advantage over dopamine, which has limited ability to enter the brain from systemic circulation. researchgate.net Studies using radiolabeled OLDA in rats have demonstrated its appreciable uptake into the brain following both intracarotid and intravenous injections, with brain uptake being significantly higher than that of dopamine. researchgate.net Thin-layer chromatography analysis has confirmed the presence of unchanged OLDA in the brain tissue post-injection. researchgate.net This ability to permeate the BBB makes OLDA a potential carrier for delivering dopamine into the brain. jpp.krakow.plresearchgate.net
Modulation of Midbrain Dopaminergic Neuronal Firing Activity
This compound has been shown to modulate the firing activity of dopaminergic neurons in the midbrain, specifically in the substantia nigra pars compacta (SNc) and the ventral tegmental area (VTA). ebi.ac.ukresearchgate.netnih.gov The effects of OLDA on these neurons are complex and appear to be mediated by multiple mechanisms. ebi.ac.uknih.govresearchgate.net In wild-type mice, OLDA excites SNc dopaminergic neurons. ebi.ac.uknih.gov However, in mice lacking the TRPV1 receptor, OLDA induces a sustained inhibition of firing. ebi.ac.uknih.gov This inhibition is not observed when dopamine type 2 receptors (D2R) are blocked or when the dopamine transporter is inhibited. ebi.ac.uk Furthermore, in the presence of a D2R antagonist, OLDA causes a slight excitation of SNc neurons, an effect that is abolished by cannabinoid receptor antagonists. ebi.ac.uknih.gov These findings indicate that OLDA's modulation of midbrain dopaminergic neurons involves interactions with TRPV1 receptors, cannabinoid receptors, and the dopamine uptake system. researchgate.netnih.gov
Effects on Motor Behavior and Muscle Rigidity in Animal Models
This compound (OLDA), a bioactive lipid formed from the condensation of oleic acid and dopamine, has demonstrated notable effects on motor behavior and muscle rigidity in various animal models. ontosight.ainih.gov Studies suggest that OLDA may act as a neuromodulator of motor activity, with its influence potentially mediated through the dopaminergic system. researchgate.netnih.gov
In one study, intraperitoneal administration of OLDA to male Wistar rats resulted in a significant and prompt stimulation of locomotor activity. nih.gov This effect exhibited a bell-shaped dose-response curve, with the maximum stimulatory effect observed at a dose of 10 mg/kg. researchgate.netresearchgate.net The mean distance traveled by these rats increased substantially compared to vehicle-treated animals. researchgate.netnih.gov Furthermore, this OLDA-induced hyperlocomotion was dose-dependently antagonized by haloperidol, a dopamine D2 receptor antagonist, supporting the hypothesis that OLDA's effects on motor behavior are mediated by the stimulation of dopamine systems. researchgate.netnih.gov In vitro assays have also shown that OLDA is a stable compound that resists hydrolysis, suggesting the integral compound exerts these dopamine-like effects. nih.gov
Beyond general locomotor activity, research has explored OLDA's potential in animal models of Parkinson's disease, a neurodegenerative disorder characterized by motor symptoms such as muscle rigidity. nih.gov In a study utilizing a reserpine-induced model of muscle rigidity in rats, OLDA at a dose of 20 mg/kg significantly decreased muscle rigidity. nih.govresearchgate.net This was measured by a reduction in mechanical muscle resistance during passive limb movement. nih.gov OLDA also potently decreased the enhanced tonic and reflex electromyographic (EMG) activities associated with this rigidity. nih.gov Notably, the effects of OLDA were more prominent and observed sooner than those of the reference compound L-DOPA. nih.gov However, at the doses tested (20 and 40 mg/kg), OLDA did not influence catalepsy induced by either reserpine (B192253) or haloperidol, suggesting a myorelaxant rather than a classic anti-Parkinsonian effect. nih.gov
Table 1: Effects of this compound on Motor Behavior and Muscle Rigidity in Animal Models
| Animal Model | Parameter Measured | Effect of this compound | Key Findings |
|---|---|---|---|
| Male Wistar Rats | Horizontal Locomotor Activity | Stimulation of activity | A 10 mg/kg dose produced the maximum increase in distance traveled. The effect was blocked by a dopamine D2 receptor antagonist. researchgate.netnih.gov |
| Reserpine-Treated Rats | Muscle Rigidity (Mechanical Muscle Resistance) | Significant decrease | A 20 mg/kg dose reduced muscle rigidity more prominently and rapidly than L-DOPA. nih.govresearchgate.net |
| Reserpine-Treated Rats | Electromyographic (EMG) Activity | Potent decrease | Reduced both tonic and reflex EMG activity associated with rigidity. nih.gov |
| Reserpine- or Haloperidol-Treated Rats | Catalepsy | No significant influence | Did not affect akinesia, suggesting myorelaxant properties. nih.gov |
Involvement in Neuroinflammation and Potential Relevance to Neurodegenerative Diseases (e.g., Parkinson's Disease, Alzheimer's Disease)
Neuroinflammation is a critical factor in the pathology of neurodegenerative diseases such as Parkinson's and Alzheimer's disease. frontiersin.org this compound has been investigated for its potential role in modulating neuroinflammatory processes, largely through its interaction with the transient receptor potential vanilloid-1 (TRPV1) channel. researchgate.netdntb.gov.ua Activation of TRPV1 by agonists like OLDA can have complex and sometimes contradictory effects on inflammation. frontiersin.org
In the context of Parkinson's disease, which involves the progressive loss of dopaminergic neurons and neuroinflammation, the endocannabinoid system, including lipids like OLDA, is thought to play a modulatory role. mdpi.com Some research suggests that endocannabinoids may have neuroprotective effects. mdpi.com While direct evidence for OLDA's impact on neuroinflammation in Alzheimer's models is still emerging, the known involvement of TRPV1 in regulating neuroinflammation in this disease suggests a potential therapeutic avenue. researchgate.net It has been shown that TRPV1 activation can reduce neuroinflammation and protect dopamine neurons, potentially alleviating the progression of both Alzheimer's and Parkinson's disease. researchgate.net
Furthermore, some studies indicate that OLDA can induce the production of the anti-inflammatory cytokine IL-10 by activating TRPV1 in the central nervous system, which may help to reduce inflammatory responses. frontiersin.org This suggests a potential mechanism by which OLDA could counteract the neuroinflammatory processes that contribute to the pathology of neurodegenerative diseases. The interplay between OLDA, TRPV1, and the immune system within the brain is a growing area of research. researchgate.netfrontiersin.org
Influence on Cerebral Ischemia Outcomes (e.g., Brain Hypothermia, Lesion Volume)
In the context of cerebral ischemia, or stroke, therapeutic hypothermia is a recognized neuroprotective strategy. nih.govresearchgate.netnih.gov Research has explored whether this compound, as a TRPV1 agonist, can induce a hypothermic response and consequently protect the brain from ischemic damage. nih.gov
A study in healthy adult male Wistar rats demonstrated that an intraperitoneal injection of OLDA immediately induced a mild but significant state of hypothermia, affecting both brain and core body temperatures. nih.gov This hypothermic effect is attributed to the activation of TRPV1 channels, which are distributed in perivascular and periventricular regions of the rat brain. nih.gov
However, despite its ability to induce brain hypothermia, the same study found that OLDA did not lead to a decrease in lesion volume following middle cerebral artery occlusion, a model for ischemic stroke. nih.gov In fact, when compared to a vehicle, OLDA administration resulted in poorer neurological scores and no reduction in the size of the brain lesion. nih.gov This suggests that while OLDA can induce a hypothermic state, this effect alone may not be sufficient to confer neuroprotection in this specific model of cerebral ischemia. nih.gov Further investigation is needed to understand the complex interplay between OLDA-induced hypothermia and the pathological cascade of ischemic brain injury. nih.govjst.go.jpresearchgate.net
Table 2: Effects of this compound on Cerebral Ischemia Outcomes in Animal Models
| Parameter | Effect of this compound | Details |
|---|---|---|
| Brain and Core Body Temperature | Induces mild hypothermia | Immediate but transient effect following intraperitoneal injection. nih.gov |
| Lesion Volume (after middle cerebral artery occlusion) | No decrease | Did not provide a neuroprotective effect in terms of reducing infarct size. nih.gov |
| Neurological Scores | Poorer outcomes compared to vehicle | Suggests a lack of functional improvement in this model. nih.gov |
Other Demonstrated Biological Activities
Antioxidant Properties
This compound possesses antioxidant properties, a characteristic attributed to the dopamine moiety of the molecule. ontosight.ainih.gov The number of free hydroxyl groups in the phenolic part of dopamine is crucial for this activity. nih.gov
In studies comparing various N-acyldopamines, these compounds were found to be potent antioxidants. nih.gov While N-arachidonoyldopamine (AADA) showed significant neuroprotection against oxidative stress in cultured cerebellar granule neurons, this compound was found to be less potent in these specific experimental conditions. nih.gov Nevertheless, the inherent antioxidant potential of the N-acyldopamine family, including OLDA, suggests a possible role in protecting against cellular damage caused by reactive oxygen species. nih.govjst.go.jp
Anti-proliferative Effects on Cancer Cells
Emerging research indicates that this compound exhibits anti-proliferative and cytotoxic effects against various cancer cell lines. ontosight.aijst.go.jpiiarjournals.org This has positioned it as a compound of interest in cancer research. ontosight.ai
Studies have shown that N-acyl dopamines, including OLDA, can induce cell death in a range of cancer cell lines with varying potencies. iiarjournals.org For instance, in a panel of human cancer cell lines including K-562 (leukemia), MCF-7 (breast cancer), HOS (osteosarcoma), and IMR-32 (neuroblastoma), OLDA was cytotoxic with LD50 values ranging from 0.6 to 71 μM. iiarjournals.org It also demonstrated anti-proliferative action against the Namalwa (Burkitt's lymphoma) cell line. iiarjournals.org Notably, these substances were significantly less toxic to non-malignant HEK-293 cells. iiarjournals.org
The mechanisms underlying these anti-cancer effects are still under investigation but may involve the activation of various cellular pathways leading to apoptosis or autophagy. mdpi.comnih.gov For example, some N-acyl dopamines have been shown to induce cell death through the activation of the GPR55 receptor and subsequent over-stimulation of nitric oxide synthase. mdpi.com The selective cytotoxicity of OLDA towards cancer cells highlights its potential as a lead compound for the development of new anti-cancer therapies. frontiersin.orgiiarjournals.org
Table 3: Cytotoxic Activity of this compound (Ol-DA) against Human Cancer Cell Lines
| Cell Line | Histological Origin | LD50 (μM) |
|---|---|---|
| K-562 | Chronic Myelogenous Leukemia | Data indicates cytotoxicity iiarjournals.org |
| MCF-7 | Breast Adenocarcinoma | Data indicates cytotoxicity iiarjournals.org |
| HOS | Osteosarcoma | Data indicates cytotoxicity iiarjournals.org |
| IMR-32 | Neuroblastoma | Data indicates cytotoxicity iiarjournals.org |
| Namalwa | Burkitt's Lymphoma | IC50 of 18±5 μM (anti-proliferative) iiarjournals.org |
LD50 (Lethal Dose, 50%) is the concentration of a substance that causes the death of 50% of the cells. IC50 (Inhibitory Concentration, 50%) is the concentration of a substance that inhibits a biological process by 50%.
Advanced Research Methodologies and Experimental Models
In Vitro Cellular and Biochemical Assays
In vitro models are fundamental for dissecting the molecular interactions of N-Oleoyldopamine. These assays allow for the precise control of experimental conditions to study receptor binding, cellular signaling pathways, and enzymatic activity.
This compound's interaction with various receptors is a key area of investigation. Assays measuring receptor binding affinity and subsequent cellular activation provide critical data on its potency and efficacy.
One of the primary targets of OLDA is the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, a non-selective cation channel. jpp.krakow.pl Studies have shown that OLDA is an agonist at the TRPV1 receptor. ncats.io In human embryonic kidney (HEK) 293 cells transfected with the human TRPV1 receptor, OLDA induces calcium influx with a reported half-maximal effective concentration (EC50) of 36 nM. researchgate.netnih.gov This effect is comparable in potency to capsaicin (B1668287), the well-known TRPV1 agonist. caymanchem.combertin-bioreagent.com The induced calcium influx can be blocked by TRPV1 antagonists like iodo-resiniferatoxin, confirming the specificity of the interaction. researchgate.netnih.gov Further studies using a rat TRPV1-expressing human fibrosarcoma cell line (HT5-1) reported an EC50 of 1.8 µM for OLDA in inducing 45Ca2+ accumulation, with an efficacy of about 60% compared to capsaicin. ncats.iocapes.gov.br
Beyond TRPV1, this compound has been identified as a robust activator of G protein-coupled receptor 119 (GPR119). oup.comoup.com In HEK293 cells transfected with human GPR119, OLDA stimulates cyclic AMP (cAMP) accumulation as effectively as other known agonists like oleoylethanolamide (OEA) and the synthetic agonist AR231453. oup.comebi.ac.uknih.gov This activation is specific, as no increase in cAMP is observed in control-transfected cells. oup.comebi.ac.uk The EC50 for OLDA at the GPR119 receptor has been measured at 3.2 µM. ncats.io
While a potent agonist at TRPV1 and GPR119, OLDA shows weaker affinity for the cannabinoid receptor 1 (CB1), with a reported inhibitory constant (Ki) of 1.6 µM in rat brain membrane preparations. caymanchem.combertin-bioreagent.combiomol.com
Table 1: Receptor Binding and Activation Data for this compound
This compound has been shown to be a potent inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in the biosynthesis of leukotrienes. nih.gov In studies using rat basophilic leukemia-1 (RBL-1) cells, OLDA demonstrated an IC50 value of 7.5 nM for the inhibition of 5-LOX. caymanchem.combertin-bioreagent.combiomol.com In contrast, OLDA is a very weak inhibitor of fatty acid amide hydrolase (FAAH). caymanchem.combertin-bioreagent.combiomol.com
The use of transfected cell lines, such as HEK293 and HT1080, has been instrumental in characterizing the interaction of this compound with specific receptors like TRPV1 and GPR119 in a controlled environment. ncats.ioresearchgate.netoup.com These models allow researchers to isolate the effects of OLDA on a single receptor type.
In addition to transfected cells, studies also utilize cell lines that endogenously express these receptors. For instance, the hamster insulinoma cell line HIT-T15, which endogenously expresses GPR119, shows stimulated cAMP accumulation and insulin (B600854) release in response to OLDA. oup.comebi.ac.uknih.gov Similarly, OLDA causes a transient increase in fluorescence in fura-2 (B149405) loaded cultured small trigeminal neurons from rats, which endogenously express TRPV1. ncats.io
Enzymatic Activity Assays (e.g., 5-Lipoxygenase Inhibition)
Ex Vivo Tissue and Organ Perfusion Studies
Ex vivo preparations of tissues and organs maintain their physiological structure and function for a period outside the living organism, providing a bridge between in vitro and in vivo research.
The Langendorff heart preparation is an ex vivo technique where an isolated heart is perfused with a nutrient-rich solution, allowing for the study of cardiac function in a controlled setting. hubspotusercontent10.netwikipedia.org This model has been used to investigate the effects of this compound on the heart. In studies using isolated hearts from wild-type and TRPV1-null mutant mice, OLDA was perfused through the heart to assess its role in ischemia-reperfusion injury. nih.gov The findings suggest that OLDA protects the heart against this type of injury through the activation of TRPV1, leading to the release of calcitonin gene-related peptide (CGRP) and substance P. nih.gov
To understand the role of this compound in the central nervous system, particularly in pain signaling, researchers use acute spinal cord slices. Patch-clamp recordings from neurons in the superficial dorsal horn of these slices allow for the measurement of synaptic activity, such as miniature excitatory postsynaptic currents (mEPSCs). physiology.orgnih.gov
Studies have shown that a high concentration of OLDA (10 µM) is required to increase the frequency of mEPSCs in these neurons under control conditions, an effect that is blocked by TRPV1 antagonists. physiology.orgnih.gov However, when the spinal TRPV1 receptors are sensitized, for example after treatment with protein kinase C activators or in models of peripheral inflammation, a low concentration of OLDA (0.2 µM) is sufficient to increase mEPSC frequency. nih.govnih.gov This suggests that endogenous agonists like OLDA could have a significant impact on synaptic transmission in the spinal cord, particularly in pathological pain states. nih.gov
Table 2: Summary of Ex Vivo Findings for this compound
Isolated Heart Perfusion Models (Langendorff Preparation)
In Vivo Animal Models and Behavioral Assessments
This compound (OLDA) has been investigated in a variety of in vivo animal models to elucidate its physiological and pathophysiological roles. These studies have provided valuable insights into its effects on pain, inflammation, cardiovascular function, metabolism, and the central nervous system.
Rodent Models of Pain and Thermal Hyperalgesia
In rodent models, this compound has been shown to induce thermal hyperalgesia, an increased sensitivity to noxious heat. physiology.org Intraplantar injection of OLDA in rats was found to decrease the noxious heat threshold, an effect that was inhibited by a transient receptor potential vanilloid 1 (TRPV1) antagonist. capes.gov.br Similarly, in wild-type mice, intraplantar injection of OLDA evoked paw lifting and licking, a nocifensive behavior, which was significantly reduced in TRPV1 knockout mice. capes.gov.br
Intrathecal administration of OLDA in rats also induced thermal hyperalgesia. physiology.org Furthermore, co-administration of a low, otherwise ineffective, dose of OLDA with bradykinin (B550075), a proinflammatory mediator, enhanced bradykinin-induced thermal and mechanical hyperalgesia. mdpi.comresearchgate.net This potentiation of hyperalgesia was preventable by a selective TRPV1 antagonist, indicating the involvement of spinal TRPV1 channels. mdpi.comresearchgate.net
| Model | Animal | Key Findings | Reference(s) |
| Thermal Hyperalgesia | Rat | Intraplantar OLDA decreased noxious heat threshold. | capes.gov.br |
| Nocifensive Behavior | Mouse | Intraplantar OLDA induced paw lifting/licking, reduced in TRPV1 knockout mice. | capes.gov.br |
| Spinal Hypersensitivity | Rat | Intrathecal OLDA induced thermal hyperalgesia. | physiology.org |
| Bradykinin-Induced Hyperalgesia | Rat | OLDA enhanced bradykinin-induced thermal and mechanical hyperalgesia via TRPV1. | mdpi.comresearchgate.net |
Models of Systemic Inflammation and Sepsis (e.g., Endotoxemia, Bacterial Pneumonia)
This compound has demonstrated significant anti-inflammatory properties in murine models of systemic inflammation and sepsis. In models of endotoxemia induced by lipopolysaccharide (LPS), intravenous administration of OLDA led to an early and significant increase in the anti-inflammatory cytokine IL-10, while decreasing levels of pro-inflammatory cytokines. researchgate.netnih.govnih.gov This anti-inflammatory effect was associated with reduced severity of endotoxemic shock and improved mouse sepsis scores. researchgate.netnih.govresearchgate.net
Similar protective effects were observed in a model of bacterial pneumonia induced by Staphylococcus aureus. researchgate.netnih.govnih.gov OLDA administration reduced lung injury and improved sepsis scores in these mice. researchgate.netnih.gov The anti-inflammatory actions of OLDA were found to be dependent on TRPV1 channels, specifically those expressed on central nervous system neurons, and required the presence of circulating monocytes/macrophages for the systemic production of IL-10. researchgate.netnih.govnih.gov
| Model | Animal | Key Findings | Reference(s) |
| Endotoxemia (LPS-induced) | Mouse | Increased IL-10, decreased pro-inflammatory cytokines, improved sepsis scores. | researchgate.netnih.govnih.govresearchgate.net |
| Bacterial Pneumonia (S. aureus) | Mouse | Reduced lung injury and improved sepsis scores. | researchgate.netnih.govnih.gov |
Models of Myocardial Ischemia-Reperfusion Injury
In ex vivo models of myocardial ischemia-reperfusion (I/R) injury, this compound has been shown to be cardioprotective. Perfusion of isolated mouse hearts with OLDA prior to inducing global ischemia and subsequent reperfusion resulted in improved recovery of cardiac function. physiology.orgnih.gov This was evidenced by increased left ventricular developed pressure and coronary flow, and decreased left ventricular end-diastolic pressure. physiology.orgnih.gov
The protective effect of OLDA was absent in hearts from TRPV1 knockout mice, demonstrating the critical role of this receptor. physiology.orgnih.govnih.gov The mechanism of protection involves the release of the neuropeptides calcitonin gene-related peptide (CGRP) and substance P, as the cardioprotective effects of OLDA were abolished by antagonists for their respective receptors. physiology.orgnih.gov Furthermore, a protein kinase C antagonist also blocked the protective effects of OLDA. physiology.orgnih.gov
| Model | Animal | Key Findings | Reference(s) |
| Isolated Heart Ischemia-Reperfusion | Mouse | Improved post-I/R cardiac function (increased LVDP and coronary flow, decreased LVEDP). | physiology.orgnih.gov |
| Protection is TRPV1-dependent and mediated by CGRP and substance P release. | physiology.orgnih.govnih.gov | ||
| The protective effect is blocked by a protein kinase C antagonist. | physiology.orgnih.gov |
Models of Metabolic Dysregulation (e.g., High-Fat Diet, Glucose Tolerance Tests)
This compound has been investigated for its role in glucose homeostasis using various in vivo models. Oral administration of OLDA to C57Bl/6 mice significantly improved glucose tolerance in an oral glucose tolerance test. nih.govnih.gov This effect was shown to be mediated through the G protein-coupled receptor 119 (GPR119), as GPR119-deficient mice did not exhibit the same improvement in glucose tolerance. nih.govnih.gov OLDA administration also led to an acute increase in plasma levels of gastric inhibitory peptide (GIP), a known marker of GPR119 activation. nih.govnih.gov
In a different model, rats fed a high-fat diet (HFD) for eight weeks exhibited impaired glucose and insulin tolerance. mdpi.comresearchgate.net Chronic intrathecal administration of OLDA in these HFD-fed rats did not, however, affect fasting glucose levels, glucose tolerance, or insulin tolerance. mdpi.comresearchgate.net This suggests that the route of administration and the specific metabolic context are important factors in the effects of OLDA on glucose metabolism.
| Model | Animal | Key Findings | Reference(s) |
| Oral Glucose Tolerance Test | Mouse | Improved glucose tolerance in wild-type mice, but not in GPR119-deficient mice. | nih.govnih.gov |
| Acutely elevated plasma GIP levels. | nih.govnih.gov | ||
| High-Fat Diet-Induced Metabolic Dysregulation | Rat | Chronic intrathecal OLDA did not alter impaired glucose or insulin tolerance. | mdpi.comresearchgate.net |
Models of Movement Disorders (e.g., Reserpine-induced Muscle Rigidity)
The potential of this compound to modulate motor function has been explored in a rat model of Parkinson's disease, specifically reserpine-induced muscle rigidity. ebi.ac.uknih.gov In this model, OLDA was found to significantly decrease muscle rigidity. ebi.ac.uknih.gov This was measured as a reduction in mechanical muscle resistance during passive limb movement and a decrease in both tonic and reflex electromyographic (EMG) activities. ebi.ac.uknih.gov
The effects of OLDA on muscle rigidity were more prominent and observed earlier than those of the reference compound L-DOPA. ebi.ac.uknih.gov However, OLDA did not influence catalepsy induced by either reserpine (B192253) or haloperidol, suggesting that its effects are more related to myorelaxation than to a direct anti-Parkinsonian action. ebi.ac.uknih.gov
| Model | Animal | Key Findings | Reference(s) |
| Reserpine-Induced Muscle Rigidity | Rat | Significantly decreased muscle rigidity and associated EMG activity. | ebi.ac.uknih.gov |
| Effects were more pronounced and rapid than L-DOPA. | ebi.ac.uknih.gov | ||
| Reserpine- or Haloperidol-Induced Catalepsy | Rat | No significant effect on catalepsy. | ebi.ac.uknih.gov |
Models of Cerebral Ischemia (e.g., Middle Carotid Artery Occlusion)
The neuroprotective potential of this compound has been assessed in a rat model of cerebral ischemia induced by middle cerebral artery occlusion (MCAO). In this model, a single intraperitoneal injection of OLDA was found to induce mild hypothermia. nih.gov However, despite the induction of hypothermia, which is often considered a neuroprotective strategy, OLDA treatment did not result in a decrease in the lesion volume following the ischemic event. nih.gov In fact, compared to vehicle-treated animals, OLDA administration was associated with poorer neurological outcomes and larger lesion sizes. nih.gov
| Model | Animal | Key Findings | Reference(s) |
| Middle Cerebral Artery Occlusion (MCAO) | Rat | Induced mild hypothermia. | nih.gov |
| Did not decrease lesion volume. | nih.gov | ||
| Associated with poorer neurological outcomes and larger lesion sizes compared to vehicle. | nih.gov |
Genetic and Pharmacological Manipulation Techniques
To dissect the specific pathways through which this compound exerts its effects, researchers employ a range of genetic and pharmacological tools. These techniques allow for the targeted disruption or inhibition of specific receptors and cells, thereby clarifying their role in OLDA's mechanism of action.
Gene knockout models have been instrumental in identifying the primary receptors for OLDA. Studies using Transient Receptor Potential Vanilloid 1 (TRPV1)-null mice (TRPV1−/−) have demonstrated that many of OLDA's effects are mediated by this receptor. For instance, the cardioprotective effects of OLDA against ischemia-reperfusion injury observed in wild-type mice are absent in TRPV1−/− mice. physiology.orgnih.gov Similarly, the modulatory effects of OLDA on midbrain dopaminergic neurons are significantly altered in TRPV1 knockout mice, revealing an underlying inhibitory action when the excitatory TRPV1-mediated pathway is removed. researchgate.net
The G protein-coupled receptor 119 (GPR119) has also been identified as a key target. Research has shown that while oral administration of OLDA improves glucose tolerance in wild-type mice, GPR119-deficient mice are almost completely unresponsive to this effect. nih.gov This finding establishes a critical role for GPR119 in mediating the metabolic actions of OLDA. nih.govmdpi.comresearchgate.net
Table 2: Findings from Gene Knockout Animal Models in this compound Research
| Gene Knockout Model | System/Process Studied | Observation | Reference |
|---|---|---|---|
| TRPV1-null (TRPV1−/−) Mice | Cardiac Ischemia-Reperfusion | The protective effect of OLDA was completely abolished. | physiology.orgnih.gov |
| TRPV1-null (TRPV1−/−) Mice | Glucose-induced Insulin Secretion | TRPV1 knockout mice showed impaired glucose tolerance and a loss of the first phase of insulin secretory response. | iiarjournals.org |
| GPR119-deficient Mice | Glucose Homeostasis | Mice were unresponsive to the glucose-tolerance-improving effects of OLDA. | nih.gov |
To achieve more precise spatial targeting than is possible with global knockout models, gene knockdown techniques have been utilized. In studies of inflammation, the anti-inflammatory effects of OLDA, such as the induction of Interleukin-10 (IL-10), were reversed in mice with a pan-neuronal knockdown of TRPV1. researchgate.netescholarship.orgnih.gov In contrast, these effects were not reversed when TRPV1 was knocked down specifically in peripheral nervous system neurons or in myeloid cells. researchgate.netescholarship.orgnih.gov This demonstrates that OLDA's anti-inflammatory actions are specifically dependent on TRPV1 expressed by central nervous system neurons. researchgate.netescholarship.orgnih.gov
Pharmacological blockade with selective antagonists provides further evidence for receptor-mediated effects. The hyperlocomotion induced by OLDA in rats was dose-dependently antagonized by haloperidol, a dopamine (B1211576) D2 receptor antagonist, supporting the involvement of dopaminergic pathways. nih.gov The nocifensive (pain-related) behaviors caused by OLDA are blocked by the TRPV1 antagonist iodo-resiniferatoxin. caymanchem.combertin-bioreagent.com In studies of cardiac protection, the beneficial effects of OLDA were abolished by co-administration of a selective CGRP receptor antagonist (CGRP8–37) or a neurokinin-1 receptor antagonist (RP-67580), indicating that the release of neuropeptides CGRP and substance P downstream of TRPV1 activation is required. physiology.orgnih.gov Furthermore, a protein kinase C (PKC) antagonist, chelerythrine (B190780), also blocked the protective effects of OLDA. physiology.orgnih.gov
To understand the interplay between the nervous and immune systems in OLDA's mechanism, researchers have used cell depletion strategies. The use of clodronate-filled liposomes to deplete circulating monocytes and macrophages in endotoxemic mice was shown to reverse the upregulation of the anti-inflammatory cytokine IL-10 induced by OLDA. researchgate.netescholarship.orgnih.govresearchgate.net This finding reveals that while OLDA acts on central neurons, its systemic anti-inflammatory effect requires the presence and activity of these peripheral immune cells. researchgate.netescholarship.orgnih.gov
Use of Selective Receptor Antagonists and Enzyme Inhibitors
Analytical Techniques for Quantification in Biological Matrices
Accurate measurement of this compound in biological samples is essential for understanding its endogenous roles and pharmacokinetics. Due to its low concentrations, highly sensitive analytical methods are required. A column-switching liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed and validated for the quantification of OLDA in mouse brain tissue. nih.gov
This method involves solid-phase extraction of OLDA from the tissue, followed by analysis with LC-MS/MS using electrospray ionization in the positive ion mode. nih.gov A significant challenge in quantifying endogenous compounds is the lack of a true blank matrix for creating calibration curves. To overcome this, researchers used a surrogate matrix approach; mouse cerebellum tissue, where OLDA is not endogenously detected, was used to prepare calibrators for quantifying the compound in the mouse striatum. nih.gov This sensitive and accurate method achieved a limit of quantification of 0.125 pg per mg of tissue, enabling the precise determination of endogenous OLDA concentrations. nih.govebi.ac.uk LC-MS/MS has also been used to measure the levels of exogenously administered OLDA in pharmacokinetic studies. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Endogenous Compound Levels
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a crucial tool for the sensitive and accurate quantification of endogenous this compound and other related N-acyldopamines in biological matrices. nih.gov This technique offers high specificity and sensitivity, which is essential for detecting the typically low concentrations of these lipids in tissues. researchgate.netfrontiersin.org
A key challenge in quantifying endogenous analytes is the presence of the compound of interest in the biological matrix used for creating calibration standards. To overcome this, researchers have developed methods using a surrogate matrix. For instance, in the analysis of this compound and N-Arachidonoyl dopamine (NADA) in mouse striatum, cerebellum tissue, where neither compound was detectable, was successfully used as a surrogate matrix to prepare calibrators. nih.gov The validation of such methods includes assessing the matrix effect, linearity, precision, accuracy, and stability to ensure reliable results. nih.gov
The sample preparation for LC-MS/MS analysis of this compound from brain tissue typically involves solid-phase extraction to isolate the analytes from the complex biological matrix. nih.gov The extracted and filtered samples are then analyzed by LC-MS/MS, often using electrospray ionization (ESI) in the positive ion mode. nih.gov The use of a column-switching technique can further enhance the method's sensitivity and accuracy. nih.gov
The limits of detection (LOD) and quantification (LOQ) for this compound using these advanced LC-MS/MS methods can be as low as 0.125 pg per milligram of tissue, demonstrating the remarkable sensitivity of this technique. nih.govebi.ac.uk This level of sensitivity is critical for determining the endogenous concentrations of this compound in specific brain regions and for investigating its physiological and pathological roles. nih.gov For example, LC-MS/MS has been used to measure endogenous levels of this compound in the striatum and hippocampus of rats, with the highest concentrations found in these areas. doi.org Furthermore, this methodology has been applied to study changes in this compound levels in various brain regions in response to inflammatory stimuli. frontiersin.org
The table below summarizes the findings from a study that utilized LC-MS/MS to determine the plasma concentrations of this compound and other related compounds in different human cohorts.
Interactive Data Table: Plasma Concentrations of this compound and Related Compounds
| Compound | Healthy Controls (ng/ml) | Trauma-Exposed without PTSD (ng/ml) | PTSD Patients (ng/ml) | p-value (PTSD vs. Controls) |
| This compound (OLDA) | 0.45 ± 0.59 | - | 0.12 ± 0.05 | <0.05 |
| Anandamide (B1667382) (ANA) | 0.36 ± 0.14 | - | 0.48 ± 0.11 | p = 0.01 |
| 2-Arachidonoylglycerol (2-AG) | 6.26 ± 2.10 | 6.01 ± 1.32 | 8.93 ± 3.20 | <0.01 |
| Oleoylethanolamide (OEA) | 3.88 ± 1.85 | - | 5.90 ± 2.10 | <0.01 |
| Palmitoylethanolamide (PEA) | - | 2.63 ± 1.34 | 4.06 ± 1.87 | <0.05 |
| Stearoylethanolamine (SEA) | 0.83 ± 0.47 | - | 2.70 ± 3.37 | <0.05 |
Data sourced from a study on plasma concentrations in patients with Post-Traumatic Stress Disorder (PTSD). plos.org
Radioimmunoassay for Neuropeptide Release
Radioimmunoassay (RIA) is a highly sensitive in vitro assay technique used to measure the concentration of antigens (for example, neuropeptides) by use of antibodies. This method has been pivotal in demonstrating the functional effects of this compound, particularly its ability to stimulate the release of neuropeptides.
Research has shown that this compound, acting as an agonist for the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, can induce the release of sensory neuropeptides such as Substance P (SP) and Calcitonin Gene-Related Peptide (CGRP). physiology.orgnih.govnih.gov For instance, in studies using isolated hearts from wild-type and TRPV1 knockout mice, RIA revealed that this compound treatment significantly increased the release of SP and CGRP in wild-type hearts, an effect that was absent in the hearts of TRPV1 knockout mice. physiology.orgnih.govnih.gov This provides direct evidence for the TRPV1-dependency of this compound-induced neuropeptide release. physiology.orgnih.govnih.gov
Furthermore, RIA has been employed to investigate the downstream signaling pathways involved in this process. The this compound-induced release of SP and CGRP was shown to be blocked by a protein kinase C (PKC) antagonist (chelerythrine) and a nonselective potassium channel antagonist (tetrabutylammonium), indicating the involvement of these pathways in the release mechanism. physiology.orgnih.govnih.gov
The table below presents data from a study where radioimmunoassay was used to measure the release of CGRP and SP from isolated pancreases in response to glucose stimulation, highlighting the role of TRPV1 in this process.
Interactive Data Table: Neuropeptide Release from Isolated Pancreases Measured by Radioimmunoassay
| Condition | CGRP Release (pg/ml) | SP Release (pg/ml) |
| Wild-Type (WT) - 2 mmol/l glucose | Value not specified | Value not specified |
| Wild-Type (WT) - 8 mmol/l glucose | Significantly higher than WT-2G | Significantly higher than WT-2G |
| TRPV1-/- - 2 mmol/l glucose | Value not specified | Value not specified |
| TRPV1-/- - 8 mmol/l glucose | No significant increase | No significant increase |
This table illustrates the findings that glucose-stimulated release of CGRP and SP is dependent on the presence of TRPV1. iiarjournals.org
Future Research Directions and Therapeutic Implications
Comprehensive Elucidation of N-Oleoyldopamine Biosynthetic and Catabolic Pathways
While the presence of this compound in the central nervous system is confirmed, the precise pathways governing its formation (biosynthesis) and breakdown (catabolism) are not yet fully understood and require further investigation. plos.orgjpp.krakow.pl
Current research suggests two primary potential biosynthetic routes. One proposed pathway involves the N-acylation of tyrosine with an acyl-CoA thioester, which then enters the standard dopamine (B1211576) synthesis pathway, undergoing hydroxylation and decarboxylation to form the N-acyl-dopamine. jpp.krakow.plnih.gov An alternative pathway involves the direct N-acylation of dopamine by oleic acid. plos.orgnih.gov There is evidence that Fatty Acid Amide Hydrolase (FAAH), an enzyme typically associated with the degradation of endocannabinoids, may play a synthetic role in this process. oup.comnih.gov Research on the related compound N-arachidonoyl dopamine (NADA) has shown that its synthesis is reduced in mice lacking FAAH, suggesting FAAH can facilitate the conjugation of a fatty acid with dopamine. oup.comnih.gov Given that OLDA is a poor substrate for FAAH-mediated hydrolysis, the enzyme's role in its synthesis is a plausible and critical area for future study. plos.orgoup.com
The catabolic pathway for OLDA appears to be more clearly defined. Studies have demonstrated that OLDA undergoes O-methylation catalyzed by Catechol-O-methyltransferase (COMT), the same enzyme responsible for degrading dopamine. plos.orgresearchgate.net This process yields 3'-O-methyl-N-oleoyl-dopamine (O-Me-OLDA). plos.org This methylation was observed in vitro, ex vivo, and in vivo in rat brain tissue and was effectively blocked by a COMT inhibitor, confirming this metabolic route. plos.org In contrast to other endocannabinoids like anandamide (B1667382), OLDA shows minimal interaction with FAAH for its degradation, making it a very weak inhibitor and poor substrate for the enzyme. plos.orgcaymanchem.combiomol.com This resistance to FAAH hydrolysis contributes to its distinct pharmacological profile. jpp.krakow.pl
Future research should focus on definitively identifying the primary enzymes and rate-limiting steps in OLDA biosynthesis in vivo. A complete understanding of these pathways is essential for manipulating endogenous OLDA levels for therapeutic benefit.
Development of Novel Selective Receptor Modulators Based on OLDA Structure
This compound's unique "hybrid" structure, incorporating elements of both a fatty acid and the neurotransmitter dopamine, makes it an excellent template for designing novel selective receptor modulators. caymanchem.combertin-bioreagent.com OLDA is a potent agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, with a binding affinity comparable to capsaicin (B1668287). caymanchem.combiomol.com Additionally, it interacts with other significant targets, including the G protein-coupled receptor 119 (GPR119) and, under certain conditions, modulates dopaminergic and cannabinoid receptor activity. ebi.ac.ukoup.comresearchgate.netnih.gov
The ability of OLDA to modulate multiple targets simultaneously is a key area of interest. For instance, in midbrain dopaminergic neurons, OLDA's effects are complex, involving interactions with TRPV1, dopamine type 2 receptors (D2R), and cannabinoid receptors. researchgate.netnih.gov This multifaceted mechanism suggests that OLDA-like "tandem molecules" could be engineered to fine-tune neuronal activity in specific circuits. researchgate.netnih.gov By modifying the fatty acid chain or the dopamine headgroup, medicinal chemists can aim to create derivatives with enhanced selectivity and potency for a desired target, be it TRPV1, GPR119, or another receptor, while minimizing off-target effects. The development of such compounds could lead to new classes of drugs with novel mechanisms of action for a variety of conditions.
| Target | Interaction Type | Reported Affinity/Effect | Reference |
|---|---|---|---|
| TRPV1 (Vanilloid Receptor 1) | Agonist | Ki of 36 nM (human); EC50 of 36 nM | caymanchem.combiomol.com |
| GPR119 | Agonist | Effectively stimulates cAMP accumulation | oup.comnih.govnih.gov |
| CB1 (Cannabinoid Receptor 1) | Weak Affinity | Ki of 1.6 µM (rat) | caymanchem.combiomol.com |
| FAAH (Fatty Acid Amide Hydrolase) | Very Weak Inhibitor / Poor Substrate | Minimal interaction; not a major catabolic enzyme for OLDA | plos.orgcaymanchem.combiomol.com |
| COMT (Catechol-O-methyltransferase) | Substrate | Metabolized to O-Me-OLDA | plos.orgresearchgate.net |
| 5-Lipoxygenase | Potent Inhibitor | IC50 of 7.5 nM | caymanchem.combiomol.combertin-bioreagent.com |
Further Characterization of Neuro-Immune Axis Interactions and Therapeutic Potential
A significant frontier in OLDA research is its role in mediating communication between the nervous and immune systems. Recent studies have uncovered a novel neuro-immune reflex initiated by OLDA. nih.govresearchgate.net Research shows that OLDA acts on TRPV1 channels located on neurons within the central nervous system. nih.gov This activation triggers a downstream signaling cascade that indirectly stimulates peripheral monocytes and macrophages to produce interleukin-10 (IL-10), a potent anti-inflammatory cytokine. nih.govresearchgate.net This mechanism has demonstrated therapeutic potential, as OLDA administration improved outcomes in mouse models of endotoxemia and sepsis. nih.gov
The finding that OLDA's anti-inflammatory effects are mediated by neuronal TRPV1 in the central nervous system, rather than direct action on peripheral immune cells, is a critical insight into the neuro-immune axis. nih.gov TRPV1-expressing sensory neurons are known to release neuropeptides like Substance P and Calcitonin Gene-Related Peptide (CGRP), which can modulate immune cell activity. nih.govresearchgate.net OLDA's ability to engage this system highlights a pathway through which the brain can regulate systemic inflammation.
Future research should aim to further dissect this multicellular network. nih.govresearchgate.net Identifying the specific neuronal populations and signaling molecules that bridge the gap between central TRPV1 activation and peripheral IL-10 production could unveil new therapeutic targets for inflammatory and autoimmune diseases. nih.govucsf.edu
Exploration of OLDA-Inspired Compounds for Movement Disorders and Neurodegenerative Conditions
The chemical nature of OLDA makes it a particularly intriguing candidate for addressing neurodegenerative conditions like Parkinson's disease. researchgate.net Parkinson's is characterized by the progressive loss of dopamine-producing neurons in the substantia nigra. frontiersin.orgmaxhealthcare.in A major challenge in treating Parkinson's is delivering dopamine or its precursors to the brain. Because OLDA is a lipid derivative of dopamine that can cross the blood-brain barrier, it has been proposed as a potential carrier for delivering dopamine into the brain. ebi.ac.ukjpp.krakow.pl
Studies have shown that OLDA directly modulates the firing of dopaminergic neurons in the substantia nigra compacta (SNc). ebi.ac.uknih.gov Its effect is complex, resulting from a combination of excitatory actions via TRPV1 and inhibitory modulation involving dopamine transporters and receptors. ebi.ac.uknih.gov This suggests that OLDA-like compounds could be designed to restore normal firing patterns in the depleted dopaminergic circuits characteristic of Parkinson's disease. researchgate.net The development of such molecules could offer a novel therapeutic strategy aimed at not just managing symptoms, but potentially protecting remaining dopaminergic neurons. researchgate.netnih.gov Further exploration into OLDA-inspired molecules could lead to new treatments for Parkinson's and other movement disorders. frontiersin.org
Investigation of Novel Therapeutic Indications Beyond Current Research Focus
The diverse pharmacology of OLDA suggests its therapeutic potential may extend beyond neuro-immune interactions and movement disorders. Two promising areas are metabolic disease and pain modulation.
Research has identified OLDA as an endogenous agonist for G protein-coupled receptor 119 (GPR119). oup.comnih.gov GPR119 is primarily expressed in pancreatic β-cells and intestinal L-cells, where it plays a role in glucose-dependent insulin (B600854) and incretin (B1656795) hormone release. oup.comnih.gov Studies have shown that OLDA stimulates insulin release in cell models and improves glucose tolerance in mice, an effect that was absent in mice lacking the GPR119 receptor. nih.govnih.gov This positions OLDA and its derivatives as potential therapeutic agents for managing type 2 diabetes by enhancing the body's natural glucose control mechanisms. oup.com
Furthermore, as a potent TRPV1 agonist, OLDA is intrinsically linked to the mechanisms of pain sensation. caymanchem.com While high concentrations can produce hyperalgesia (increased pain sensitivity), the complex role of TRPV1 in pain signaling suggests that modulators based on the OLDA structure could be developed for analgesic purposes, similar to how capsaicin is used in topical patches. physiology.orgmdpi.com Its potent inhibition of 5-lipoxygenase, an enzyme involved in producing inflammatory leukotrienes, also points toward broader anti-inflammatory applications. caymanchem.combiomol.com Investigating these and other potential indications, such as OLDA's activity at orphan G protein-coupled receptors like GPR110, will be crucial for fully realizing its therapeutic potential. frontiersin.orgcas.czwur.nl
Q & A
Q. What are the primary biological targets of N-Oleoyldopamine (OLDA), and what methodologies are used to confirm these interactions?
OLDA primarily activates TRPV1 receptors (EC50 = 36 nM in HEK293 cells) and GPR119, a G protein-coupled receptor involved in glucose homeostasis. Key methodologies include:
Q. How can OLDA be detected and quantified in mammalian brain tissue?
OLDA is identified using quadrupole time-of-flight mass spectrometry (Q-TOF-MS) in bovine striatal extracts, with molecular mass confirmation (C26H43NO3, MW 417.63) . Sample preparation involves lipid extraction via organic solvents (e.g., chloroform/methanol), followed by HPLC-MS for quantification.
Q. What experimental models are suitable for studying OLDA’s neuroprotective effects?
- In vitro : Primary neuronal cultures exposed to oxidative stress (e.g., H2O2), with OLDA’s neuroprotection assessed via cell viability assays (MTT or LDH release) .
- In vivo : Rodent models of neuroinflammation (e.g., LPS-induced) or ischemia-reperfusion injury, with behavioral tests (e.g., paw withdrawal latency) and histopathological analysis .
Advanced Research Questions
Q. How can structural modifications of OLDA enhance its receptor specificity or potency?
- Alkyl chain elongation and unsaturation : Derivatives with longer, polyunsaturated fatty acid chains (e.g., synthetic macamide 3d) show improved TRPV1 agonism (IC50 = 1.77 µM vs. OLDA’s 3.54 µM) by optimizing lipid-receptor interactions .
- Methylation : O-methylation at specific positions (e.g., 4-methyl-OLDA) converts TRPV1 agonism to antagonism, enabling functional modulation .
Q. How to resolve discrepancies in OLDA’s reported EC50 values across studies?
Discrepancies may arise from assay conditions (e.g., cell type, temperature). Mitigation strategies include:
- Standardized calcium imaging protocols (e.g., 34°C bath temperature to mimic physiological conditions) .
- Cross-validation using orthogonal methods (e.g., electrophysiology for TRPV1 activation and radioimmunoassay for neuropeptide release) .
Q. What experimental designs are optimal for studying OLDA’s dual role in TRPV1 and GPR119 signaling?
- Co-culture systems : TRPV1-expressing dorsal root ganglion (DRG) neurons and GPR119-expressing pancreatic β-cells to assess crosstalk in glucose regulation .
- Pharmacological blockade : Use antagonists like iodo-resiniferatoxin (TRPV1) or AR436352 (GPR119) to isolate receptor-specific effects in vivo .
Q. How does OLDA modulate synaptic transmission in the spinal cord under inflammatory conditions?
- Patch-clamp recordings in spinal cord slices show OLDA (10 µM) increases miniature excitatory postsynaptic current (mEPSC) frequency via TRPV1, amplified by protein kinase C (PKC) activation or peripheral inflammation .
- Sensitization protocols : Pre-treatment with phorbol esters (PMA) or bradykinin to mimic inflammatory pathways .
Methodological Considerations
Q. What controls are essential for ensuring reproducibility in OLDA studies?
- Positive controls : Capsaicin (TRPV1) or AR231453 (GPR119) to benchmark receptor activation .
- Vehicle controls : Ethanol or DMSO (≤0.1%) to rule out solvent effects on calcium signaling .
Q. How to address OLDA’s instability in biological matrices?
- Stabilization : Add antioxidants (e.g., ascorbic acid) to buffers and store samples at -80°C to prevent lipid oxidation .
- Rapid processing : Immediate snap-freezing of tissues post-collection to preserve endogenous OLDA levels .
Data Contradiction Analysis
Q. Why do some studies report OLDA as a weak CB1 ligand, while others highlight its TRPV1 selectivity?
OLDA’s affinity for CB1 is negligible (Ki > 10 µM) compared to TRPV1, as shown in competitive binding assays using rat brain membranes . Discrepancies may arise from non-specific binding in heterogeneous tissue preparations. Solution : Use recombinant receptor systems for ligand specificity assays .
Tables
| Key Pharmacological Parameters of OLDA |
|---|
| Target |
| TRPV1 activation |
| GPR119 activation |
| TRPV1 antagonism (4-methyl-OLDA) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
